molecular formula C18H17N3O5S2 B10830081 4-hydroxy-2-oxo-N-(4-sulfamoylphenyl)-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-b]pyridine-3-carboxamide

4-hydroxy-2-oxo-N-(4-sulfamoylphenyl)-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-b]pyridine-3-carboxamide

Cat. No.: B10830081
M. Wt: 419.5 g/mol
InChI Key: MVQJFYRZMPKNIV-UHFFFAOYSA-N
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Description

M435-1279 is a chemical compound known for its role as an inhibitor of ubiquitin-conjugating enzyme E2T (UBE2T). This compound has garnered attention due to its ability to inhibit the Wnt/β-catenin signaling pathway by blocking UBE2T-mediated degradation of receptor for activated protein kinase C (RACK1). This inhibition is significant in the context of cancer research, particularly in the study of gastric cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of M435-1279 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route and reaction conditions are proprietary and not fully disclosed in public literature.

Industrial Production Methods

Industrial production of M435-1279 would likely involve optimization of the synthetic route to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions such as temperature, pressure, and solvent systems, and employing purification techniques like crystallization and chromatography .

Chemical Reactions Analysis

Mechanism of Action

M435-1279 exerts its effects by inhibiting UBE2T, an enzyme involved in the ubiquitination process. By blocking UBE2T-mediated degradation of RACK1, M435-1279 prevents the hyperactivation of the Wnt/β-catenin signaling pathway. This pathway is crucial for cell proliferation and survival, and its dysregulation is associated with various cancers. The inhibition of this pathway by M435-1279 leads to reduced cancer cell growth and progression .

Properties

Molecular Formula

C18H17N3O5S2

Molecular Weight

419.5 g/mol

IUPAC Name

4-hydroxy-2-oxo-N-(4-sulfamoylphenyl)-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-b]pyridine-3-carboxamide

InChI

InChI=1S/C18H17N3O5S2/c19-28(25,26)10-7-5-9(6-8-10)20-16(23)14-15(22)13-11-3-1-2-4-12(11)27-18(13)21-17(14)24/h5-8H,1-4H2,(H,20,23)(H2,19,25,26)(H2,21,22,24)

InChI Key

MVQJFYRZMPKNIV-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)NC(=O)C(=C3O)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N

Origin of Product

United States

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